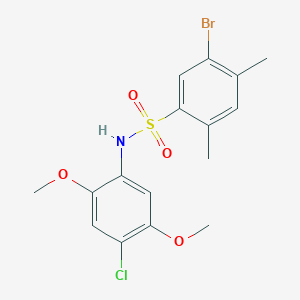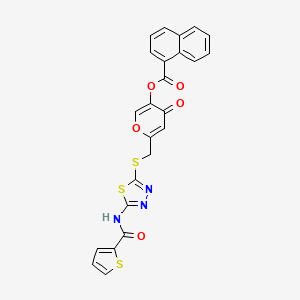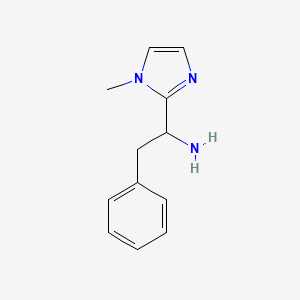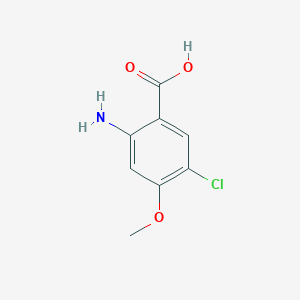![molecular formula C8H17ClN2 B2776666 (3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride CAS No. 2230901-08-1](/img/structure/B2776666.png)
(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride is a useful research compound. Its molecular formula is C8H17ClN2 and its molecular weight is 176.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Optical Properties
- Regioselective Synthesis of Dipyrrolopyrazine Derivatives : The compound is involved in the synthesis of dipyrrolopyrazine (DPP) derivatives, which are important in organic optoelectronic materials. Efficient methods for synthesizing these derivatives involve regio-selective amination reactions. These derivatives, particularly 1,7-derivatives, show promise in optoelectronic applications due to their optical and thermal properties (Meti, Lee, Yang, & Gong, 2017).
Applications in Drug Development
Anticancer Activity in Prostate and Breast Cancer Cells : A derivative of pyrrolo[1,2-a]pyrazine demonstrated significant anticancer activity in prostate and breast cancer cell lines. The compound, identified as 3h, inhibited cell viability and migration, and induced apoptosis via caspase-3 activation (Seo, Lee, Park, Namkung, & Kim, 2019).
Enantiomerically Pure Piperazines Synthesis : Enantiomerically pure variants of the compound, such as (3S,7R,8aS)-3-phenyloctahydropyrrolo[1,2-a]pyrazine-7-ol, were synthesized for potential medicinal applications. These compounds were developed from cyclic amides derived from l-proline and hydroxyproline, reduced using sodium borohydride-iodine (Harish & Periasamy, 2017).
Anti-Inflammatory Activity : Pyrrolo[1,2-a]pyrazine derivatives showed moderate in vitro anti-inflammatory effects. One compound, 3c, displayed significant anti-inflammatory activities, indicating potential for development as anti-inflammatory agents (Zhou, Wei, Yang, Li, Liu, & Huang, 2013).
Antibacterial Activity : 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives, related to pyrrolo[1,2-a]pyrazine, exhibited antibacterial activity against various strains of bacteria, including tuberculosis. This research highlights the potential of pyrrolo[1,2-a]pyrazine derivatives in developing new antibacterial drugs (Foks, Pancechowska-Ksepko, Kędzia, Zwolska, Janowiec, & Augustynowicz-Kopeć, 2005).
Antiarrhythmic Properties : Certain derivatives of pyrrolo[1,2-a]pyrazine were found to have high antiarrhythmic activity, indicating potential therapeutic applications in treating cardiac arrhythmias. These compounds demonstrated a broad spectrum of action and low toxicity (Filippova, Kryzhanovskii, Peresada, Likhosherstov, Revenko, Kaverina, & Reznikov, 2004).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride involves the cyclization of a precursor compound followed by a series of chemical reactions to introduce the necessary functional groups.", "Starting Materials": [ "2,5-dimethylpyrrole", "ethyl acrylate", "sodium hydride", "methyl iodide", "hydrochloric acid", "sodium hydroxide", "sodium borohydride", "acetic acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: React 2,5-dimethylpyrrole with ethyl acrylate in the presence of sodium hydride to form the precursor compound.", "Step 2: Cyclize the precursor compound using hydrochloric acid to form the pyrrolo[1,2-a]pyrazine intermediate.", "Step 3: Reduce the pyrrolo[1,2-a]pyrazine intermediate using sodium borohydride to form the dihydro intermediate.", "Step 4: Quaternize the dihydro intermediate using methyl iodide to form the dihydrochloride salt of (3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine.", "Step 5: Purify the dihydrochloride salt using acetic acid, sodium chloride, and water." ] } | |
CAS No. |
2230901-08-1 |
Molecular Formula |
C8H17ClN2 |
Molecular Weight |
176.69 g/mol |
IUPAC Name |
(3R,8aR)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-7-6-10-4-2-3-8(10)5-9-7;/h7-9H,2-6H2,1H3;1H/t7-,8-;/m1./s1 |
InChI Key |
WEPJUJKKADFQPF-SCLLHFNJSA-N |
Isomeric SMILES |
C[C@@H]1CN2CCC[C@@H]2CN1.Cl |
SMILES |
CC1CN2CCCC2CN1.Cl.Cl |
Canonical SMILES |
CC1CN2CCCC2CN1.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2776583.png)


![N-[(3-methoxythiolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2776586.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2776588.png)
![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2776589.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone oxalate](/img/structure/B2776593.png)

![[(4-CHLORO-2-FLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2776597.png)

![1-(3-chlorophenyl)-6-(3,5-dimethoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2776602.png)


